molecular formula C17H21N5O3 B6106496 ETHYL 2-{2-[N'-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE

ETHYL 2-{2-[N'-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE

Cat. No.: B6106496
M. Wt: 343.4 g/mol
InChI Key: KHZYTNTYZMAUIM-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE is a complex organic compound with potential applications in various scientific fields. It features a pyrimidine ring substituted with a hydroxy group and a carbamimidamido group attached to a dimethylphenyl moiety. This compound is of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carbamimidamido group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both hydroxy and carbamimidamido groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[2-[(E)-[amino-(3,4-dimethylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-4-25-15(24)9-13-8-14(23)21-17(20-13)22-16(18)19-12-6-5-10(2)11(3)7-12/h5-8H,4,9H2,1-3H3,(H4,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZYTNTYZMAUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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